3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Catalog No.
S13072112
CAS No.
644979-24-8
M.F
C23H27NO3
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexy...

CAS Number

644979-24-8

Product Name

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

IUPAC Name

3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H27NO3/c1-16-9-7-10-18(15-16)21(25)23(13-5-4-6-14-23)24-22(26)19-11-8-12-20(27-3)17(19)2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26)

InChI Key

ONDHTWFAXVSBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is an organic compound characterized by its complex structure, which includes a methoxy group, a methyl group, and a cyclohexyl moiety attached to a benzamide framework. This compound is notable for its potential therapeutic applications, particularly in the pharmaceutical industry. The structural formula can be represented as follows:

C19H25NO2\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{2}

This compound's unique arrangement of functional groups contributes to its biological activity and potential utility in medicinal chemistry.

The chemical reactivity of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide can be influenced by its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The amide group can undergo nucleophilic substitution under certain conditions, particularly in the presence of strong bases or nucleophiles.
  • Hydrolysis: The amide bond may be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.

Research indicates that compounds similar to 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures often demonstrate anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
  • Analgesic Properties: There is evidence suggesting that benzamide derivatives can act as analgesics, providing pain relief.

The specific biological activity of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide requires further investigation through pharmacological studies.

Synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 3-methylbenzoyl chloride with a suitable amine (e.g., cyclohexylamine) followed by methylation using methanol and a base.
  • Multi-step Synthesis: This may include forming the benzamide via acylation followed by subsequent methylation and methoxylation steps.
  • Use of Catalysts: Catalysts such as palladium on carbon can facilitate certain steps in the synthesis, improving yield and selectivity.

Each method should be optimized for reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

The applications of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide are primarily in the pharmaceutical field:

  • Drug Development: Its potential as an antitumor or anti-inflammatory agent makes it a candidate for drug development.
  • Research Tool: It may serve as a biochemical probe for studying specific biological pathways related to inflammation or cancer.
  • Therapeutic Agent: If proven effective in clinical trials, it could be developed into a therapeutic agent for treating various diseases.

Interaction studies are crucial for understanding how 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide interacts with biological systems:

  • Protein Binding Studies: Evaluating how this compound binds to plasma proteins can provide insights into its bioavailability and pharmacokinetics.
  • Receptor Interaction: Investigating its affinity for specific receptors (e.g., cannabinoid receptors) may elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized by liver enzymes can inform dosing strategies and potential drug interactions.

Such studies are essential for assessing safety and efficacy before clinical application.

Several compounds share structural similarities with 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Methoxy-N-(1-cyclohexyl)-benzamideMethoxy group, cyclohexyl moietyAnalgesic
N-(4-Methylphenyl)-2-methoxybenzamideMethyl and methoxy groups on aromatic ringsAntitumor
4-Ethoxy-N-(cyclopropyl)-benzamideEthoxy group instead of methoxyAnti-inflammatory

Uniqueness of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

What sets 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide apart from these similar compounds is its unique combination of a methoxy group, a cyclohexyl ring, and a specific benzoyl moiety that may enhance its selectivity and potency against certain biological targets. This distinct structural configuration could lead to unique pharmacological profiles not observed in other compounds listed above.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

365.19909372 g/mol

Monoisotopic Mass

365.19909372 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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